Cas no 2228855-96-5 (3-{2-(propan-2-yloxy)phenylmethyl}azetidine)

3-{2-(propan-2-yloxy)phenylmethyl}azetidine 化学的及び物理的性質
名前と識別子
-
- 3-{2-(propan-2-yloxy)phenylmethyl}azetidine
- 2228855-96-5
- 3-{[2-(propan-2-yloxy)phenyl]methyl}azetidine
- EN300-1761157
-
- インチ: 1S/C13H19NO/c1-10(2)15-13-6-4-3-5-12(13)7-11-8-14-9-11/h3-6,10-11,14H,7-9H2,1-2H3
- InChIKey: ZUIQZYWKSVYGGM-UHFFFAOYSA-N
- SMILES: O(C(C)C)C1C=CC=CC=1CC1CNC1
計算された属性
- 精确分子量: 205.146664230g/mol
- 同位素质量: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 21.3Ų
3-{2-(propan-2-yloxy)phenylmethyl}azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1761157-10.0g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidine |
2228855-96-5 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1761157-2.5g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidine |
2228855-96-5 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1761157-0.5g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidine |
2228855-96-5 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1761157-5g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidine |
2228855-96-5 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1761157-10g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidine |
2228855-96-5 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1761157-5.0g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidine |
2228855-96-5 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1761157-0.25g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidine |
2228855-96-5 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1761157-0.05g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidine |
2228855-96-5 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1761157-1g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidine |
2228855-96-5 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1761157-0.1g |
3-{[2-(propan-2-yloxy)phenyl]methyl}azetidine |
2228855-96-5 | 0.1g |
$1144.0 | 2023-09-20 |
3-{2-(propan-2-yloxy)phenylmethyl}azetidine 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
3-{2-(propan-2-yloxy)phenylmethyl}azetidineに関する追加情報
3-{2-(Propan-2-yloxy)phenylmethyl}azetidine: A Comprehensive Overview
3-{2-(Propan-2-yloxy)phenylmethyl}azetidine (CAS No. 2228855-96-5) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the azetidine class, which is a four-membered ring structure containing one nitrogen atom. The presence of the propan-2-yloxy group attached to the phenyl ring introduces interesting stereochemical and electronic properties, making it a valuable molecule for various applications.
The synthesis of 3-{2-(Propan-2-yloxy)phenylmethyl}azetidine involves a multi-step process that typically begins with the preparation of the phenol derivative. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of the azetidine ring with high enantioselectivity. Researchers have also explored alternative routes, such as microwave-assisted synthesis, to optimize reaction conditions and improve yield. These methods have been extensively documented in recent studies, highlighting the importance of green chemistry principles in modern drug discovery.
One of the most promising applications of 3-{2-(Propan-2-yloxy)phenylmethyl}azetidine lies in its potential as a lead compound for drug development. Preclinical studies have demonstrated its ability to modulate key biological targets, such as G-protein coupled receptors (GPCRs), which are implicated in numerous diseases, including cardiovascular disorders and neurodegenerative conditions. The compound's unique pharmacokinetic profile, characterized by moderate solubility and good permeability, makes it an attractive candidate for further investigation.
Recent research has also focused on the propan-2-yloxy group's role in enhancing the compound's bioavailability. Studies have shown that this substituent not only improves solubility but also influences the molecule's interaction with cellular membranes, potentially reducing off-target effects. Additionally, computational modeling techniques, such as molecular docking and dynamics simulations, have provided insights into the compound's binding modes and stability when interacting with therapeutic targets.
In terms of structural modifications, scientists have explored various analogs of 3-{2-(Propan-2-yloxy)phenylmethyl}azetidine to optimize its therapeutic potential. For instance, substituting the propan-2-yloxy group with other alkoxy or aryl groups has been shown to modulate activity against specific targets. These findings underscore the versatility of azetidine-based compounds and their potential for tailored drug design.
The environmental impact of 3-{2-(Propan-2-yloxy)phenylmethyl}azetidine has also been a topic of interest. Recent eco-toxicological studies have assessed its biodegradability and potential toxicity to aquatic organisms. Results indicate that under controlled conditions, the compound exhibits low toxicity and is readily biodegradable, aligning with current sustainability goals in pharmaceutical development.
In conclusion, 3-{2-(Propan-2-yloxy)phenylmethyl}azetidine (CAS No. 2228855-96-5) represents a significant advancement in organic synthesis and drug discovery. Its unique structure, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a valuable tool for addressing unmet medical needs. Ongoing research continues to explore its full potential, ensuring that this compound remains at the forefront of scientific innovation.
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